molecular formula C13H18N4O B13851452 [5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol

[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol

Cat. No.: B13851452
M. Wt: 246.31 g/mol
InChI Key: NDLWKLMYOAVWPJ-UHFFFAOYSA-N
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Description

[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a methanol group and a 4-methylpiperazin-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety. The final step involves the reduction of the aldehyde group to a methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]carboxylic acid.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine core can interact with nucleic acids or proteins, influencing cellular pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents.

    Piperazine derivatives: Compounds with a piperazine moiety but different core structures.

Uniqueness

[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol is unique due to the combination of the imidazo[1,2-a]pyridine core and the 4-methylpiperazin-1-yl substituent. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-2-yl]methanol

InChI

InChI=1S/C13H18N4O/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13/h2-4,9,18H,5-8,10H2,1H3

InChI Key

NDLWKLMYOAVWPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=CN32)CO

Origin of Product

United States

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